Tetradec-9-enal

Description

Overview of Aldehyde Semiochemistry

Chemical communication is a predominant feature among insects, governing a wide array of behaviors such as mating, aggregation, trail-marking, and defense. wikipedia.orgresearchgate.net The chemicals involved in this communication are known as semiochemicals. wikipedia.orgncsu.edu These are broadly classified into pheromones, which mediate intraspecific communication (between individuals of the same species), and allelochemicals, which are involved in interspecific communication (between different species). ncsu.edunih.gov

Aldehydes are a significant class of organic compounds that frequently function as semiochemicals, particularly as insect pheromones. nih.govplantprotection.pl The structure of many known insect pheromones consists of unbranched aliphatic chains of nine to eighteen carbons, often ending with an aldehyde, alcohol, or acetate (B1210297) functional group. plantprotection.pl These molecules are volatile, allowing them to be transmitted through the air and detected by the recipient's sensory organs, primarily the antennae. wikipedia.orgnih.gov The specificity of the chemical signal is often determined by a unique blend of compounds, their specific ratios, and the stereochemistry of the molecules.

In the context of pest management, semiochemicals like aldehydes offer a targeted and ecologically friendly approach. nih.gov They can be used in traps for monitoring pest populations or in strategies like mating disruption, which reduces the need for broad-spectrum insecticides. wikipedia.orgnih.gov

Historical Context of Tetradec-9-enal Identification and Research Focus

Research into this compound has been historically linked to the study of major agricultural pests, particularly moths in the family Noctuidae. One of the most well-studied insects in this context is the tobacco budworm, Heliothis virescens. Early research identified (Z)-11-hexadecenal as the major sex pheromone component for this species. However, subsequent studies revealed that (Z)-9-tetradecenal is a crucial secondary component of its sex pheromone blend. psu.edupsu.edu Field trapping experiments demonstrated that specific ratios of these two aldehydes were necessary to effectively attract male H. virescens moths. psu.eduresearchgate.net

The research focus extended to other closely related and economically important species, such as the cotton bollworm, Helicoverpa zea, and Helicoverpa armigera. nih.govnih.govcotton.org In H. armigera, (Z)-9-tetradecenal was identified as an important, previously overlooked, sex pheromone component that significantly increases the attractiveness of the primary pheromone blend at both short and long ranges. researchgate.net Interestingly, the behavioral response of these moths can be highly dependent on the concentration of (Z)-9-tetradecenal; in some cases, it acts as an attractant at low concentrations but becomes an antagonist at higher concentrations. researchgate.net

This body of research has highlighted the complexity of insect chemical communication, where minor components of a pheromone blend can have a profound impact on the specificity and efficacy of the signal.

Significance of Stereoisomerism in Biological Activity of this compound

Stereoisomerism, particularly geometric isomerism (E/Z or trans/cis), is of paramount importance in the biological activity of semiochemicals like this compound. herts.ac.uknih.gov The double bond at the 9-position of the tetradecenal carbon chain allows for the existence of two geometric isomers: (Z)-tetradec-9-enal (cis) and (E)-tetradec-9-enal (trans).

Insect olfactory systems are highly specialized and can distinguish between these isomers with remarkable precision. psu.edu The specific shape of the pheromone molecule is critical for it to bind effectively to receptor proteins on the insect's antennae, triggering a neural response that leads to a specific behavior. nih.govresearchgate.net

In many moth species, only one of the isomers is biologically active, or a precise ratio of the (Z) and (E) isomers is required to elicit the full behavioral response, such as upwind flight and mating attempts by males. For example, the sex pheromone of Heliothis virescens specifically utilizes the (Z)-isomer of this compound. psu.eduresearchgate.net The presence of the incorrect isomer, or an altered ratio of isomers, can act as an antagonist, inhibiting the attraction of the target species and in some cases, serving as a reproductive isolating mechanism between closely related species. The specificity endowed by stereoisomerism is a key element in maintaining the integrity of chemical communication channels in diverse ecological communities.

Data Tables

Table 1: Role of this compound in Selected Insect Species

| Species | Common Name | Role of this compound | Isomer(s) |

| Heliothis virescens | Tobacco Budworm | Secondary sex pheromone component | (Z) |

| Helicoverpa armigera | Cotton Bollworm | Sex pheromone component (agonist/antagonist) | (Z) |

| Helicoverpa zea | Corn Earworm / Cotton Bollworm | Component of pheromone blend | (Z) |

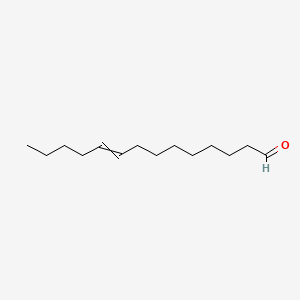

Structure

3D Structure

Properties

CAS No. |

60671-78-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

tetradec-9-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3 |

InChI Key |

ANJAOCICJSRZSR-AATRIKPKSA-N |

SMILES |

CCCCC=CCCCCCCCC=O |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC=O |

Canonical SMILES |

CCCCC=CCCCCCCCC=O |

Other CAS No. |

169054-69-7 |

Synonyms |

9-tetradecenal |

Origin of Product |

United States |

Ecological Roles and Functional Characterization of Tetradec 9 Enal

Tetradec-9-enal as a Sex Pheromone Component in Lepidoptera

Sex pheromones are chemical signals released by an organism to attract an individual of the same species for mating. ufl.edunih.gov this compound has been identified as a crucial component of the sex pheromone blend in numerous moth species. ontosight.ai Its presence, even in minute quantities, can be essential for successful mate location and courtship.

Attractant Function in Species-Specific Communication

The specificity of chemical communication in insects is paramount for reproductive isolation. This compound contributes to this specificity in several moth species by being part of a unique pheromone blend that is recognized by conspecific males. frontiersin.org

For instance, in the cotton bollworm, Helicoverpa armigera, (Z)-9-tetradecenal is a minor but significant component of the female's sex pheromone gland. researchgate.net While the major components are (Z)-11-hexadecenal and (Z)-9-hexadecenal, the addition of (Z)-9-tetradecenal has been shown to enhance the attractiveness of the pheromone blend to males. researchgate.net Similarly, in Heliothis peltigera, (Z)-9-tetradecenal is one of the main pheromone components, alongside (Z)-11-hexadecenal, crucial for attracting males. nih.gov The tobacco budworm, Heliothis virescens, also utilizes (Z)-9-tetradecenal as a key component of its sex pheromone. psu.edu

The precise ratio of this compound to other compounds in the pheromone blend is often critical for eliciting an optimal attractive response, highlighting its role in maintaining species-specific communication channels.

Behavioral Responses Mediated by this compound

The presence of this compound in a pheromone blend triggers a cascade of behavioral responses in male moths, guiding them toward a potential mate. These responses can be broadly categorized into long-range and short-range attraction mechanisms, culminating in mating behaviors.

At close proximity to the female, minor pheromone components often play a crucial role in the final stages of mate location and courtship. Research on Helicoverpa armigera suggests that while major components initiate long-distance attraction, minor components like (Z)-9-tetradecenal are important for approaches and courtship behaviors. researchgate.net In Y-tube olfactometer assays, the addition of (Z)-9-tetradecenal to the standard pheromone blend significantly increased the attractiveness to male moths, indicating its function in short-range attraction. researchgate.net

This compound also functions as a long-range attractant, initiating the upwind flight of male moths from a distance. Field trapping experiments with Helicoverpa armigera have demonstrated that the inclusion of (Z)-9-tetradecenal in pheromone traps can significantly increase the number of captured males compared to traps with the standard blend alone. researchgate.net This suggests that (Z)-9-tetradecenal plays a vital role in the initial phase of mate-seeking behavior over longer distances. researchgate.net

By mediating mate finding and attraction, this compound directly influences the reproductive success and, consequently, the population dynamics of various Lepidopteran species. The effectiveness of mating is enhanced by the clear and specific chemical signal provided by the pheromone blend containing tetradec-enal. This compound's role in both short and long-range attraction ensures a higher probability of successful encounters between males and females, which is fundamental for maintaining viable populations. The use of synthetic versions of these pheromones in pest management strategies, such as mating disruption, further underscores the critical role of this compound in the reproductive cycle of these insects.

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral effect of this compound is highly dependent on its interaction with other compounds in the pheromone blend. These interactions can be either synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound inhibits the effect of another.

In Helicoverpa armigera, (Z)-9-tetradecenal acts as a synergist at low concentrations. Adding a small amount (0.3%) to the primary pheromone components, (Z)-11-hexadecenal and (Z)-9-hexadecenal, has been shown to significantly increase male attraction. frontiersin.orgresearchgate.net However, at higher concentrations (≥1%), it can act as an antagonist, reducing the attractiveness of the blend. frontiersin.orgresearchgate.net This dose-dependent effect is crucial for maintaining reproductive isolation between closely related species.

For example, in Helicoverpa assulta, a species that does not produce (Z)-9-tetradecenal, the addition of this compound at a 1% concentration to its pheromone blend reduces male attraction, thus acting as an antagonist and contributing to the reproductive barrier between it and H. armigera. frontiersin.org In Heliothis virescens, (Z)-9-tetradecenal is an essential pheromone component, but for the sympatric species Heliothis zea, it acts as an antagonist, preventing interspecific mating. frontiersin.org

Table 1: Role of (Z)-9-tetradecenal in Different Lepidopteran Species

| Species | Role of (Z)-9-tetradecenal | Effect |

|---|---|---|

| Helicoverpa armigera (Cotton Bollworm) | Minor Pheromone Component | Synergist at low concentrations, antagonist at high concentrations. frontiersin.orgresearchgate.net |

| Heliothis peltigera | Main Pheromone Component | Attractant for males. nih.gov |

| Heliothis virescens (Tobacco Budworm) | Essential Pheromone Component | Necessary for male behavioral response. psu.edu |

| Helicoverpa assulta | Not naturally present | Antagonist at certain concentrations. frontiersin.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-non-2-enal |

| (E)-non-4-enal |

| (Z)-11-hexadecenal |

| (Z)-7-hexadecenal |

| (Z)-9-hexadecenal |

| (Z)-9-tetradecenal |

| (Z)-non-6-enal |

| (Z)-tetradec-4-ene |

| (Z)-tetradec-9-en-1-ol |

| Decanal |

| Dodecanal |

| Dodecyl acetate (B1210297) |

| Ethyl dodecanoate |

| Ethyl hexadec-9-enoate |

| Ethyl tetradec-7-enoate |

| Ethyl tetradec-9-enoate |

| Heptanal |

| Hexadecanal (B134135) |

| Hexadec-7-enal |

| Isonicotinic acid |

| Isovaleric acid |

| Nonanal |

| Nona-2-one |

| Octane-2,3-dione |

| Tetradec-5,8-dienal |

| Tetradec-5-enal |

| Tetradecanal |

| This compound |

| Tridec-1-ene |

Role as an Agonist at Low Concentrations

In several moth species, (Z)-9-tetradecenal (Z9-14:Ald) functions as a behavioral agonist or synergist when present in small quantities within a multi-component sex pheromone blend. researchgate.net A notable example is its role in the chemical communication of the cotton bollworm, Helicoverpa armigera. While the primary sex pheromone components for this species are (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-hexadecenal (Z9-16:Ald), the addition of a small amount of Z9-14:Ald enhances the blend's attractiveness to males. researchgate.net

Research has shown that Z9-14:Ald acts as an agonist for H. armigera at a low ratio of approximately 0.3% of the total pheromone blend. researchgate.net In Y-tube olfactometer bioassays, the addition of Z9-14:Ald, along with other compounds like hexadecanal and (Z)-7-hexadecenal, to the standard two-component blend significantly increased male attraction. researchgate.net This suggests that Z9-14:Ald acts as a crucial minor component that fine-tunes the pheromone signal, leading to an improved behavioral response in males. researchgate.net Its presence at these low levels is considered a key factor for optimal mating success. researchgate.net

Table 1: Agonistic Effect of (Z)-9-tetradecenal in Helicoverpa armigera

| Pheromone Blend Component | Concentration in Blend | Observed Effect |

| (Z)-9-tetradecenal | ~ 0.3% | Agonist / Synergist; increases male attraction |

| (Z)-11-hexadecenal & (Z)-9-hexadecenal | 90-99% & 1-10% | Standard binary pheromone blend |

Antagonistic Effects at Higher Concentrations

The function of (Z)-9-tetradecenal is remarkably dose-dependent. While it enhances attraction at low concentrations, it produces the opposite effect at higher levels. For Helicoverpa armigera, when the concentration of Z9-14:Ald in the pheromone blend increases to 1% or more, it acts as a behavioral antagonist, inhibiting the attraction of males. researchgate.net This antagonistic effect at elevated concentrations is a critical mechanism for preventing suboptimal mating attempts. researchgate.net

This dual functionality, where a single compound can be both an agonist and an antagonist depending on its relative amount, demonstrates a sophisticated strategy employed by insects to regulate mating behavior. The shift from synergy to antagonism based on concentration helps ensure that males are attracted only to females releasing the optimal pheromone ratio, which is indicative of a conspecific and receptive mate. researchgate.net

Table 2: Concentration-Dependent Role of (Z)-9-tetradecenal in H. armigera

| Concentration of (Z)-9-tetradecenal | Behavioral Role | Outcome |

| Low (~0.3%) | Agonist | Enhances male attraction |

| High (≥1%) | Antagonist | Inhibits male attraction |

Interspecific Communication Modulation by this compound

(Z)-9-tetradecenal is also a key player in modulating communication between different species, thereby helping to maintain reproductive isolation. Its role varies significantly across different moths. For instance, in the tobacco budworm, Heliothis virescens, Z9-14:Ald is a principal component of the sex pheromone, used in conjunction with (Z)-11-hexadecenal. researchgate.net

Conversely, for the Oriental armyworm, Mythimna separata, which uses Z11-16:Ald as its essential pheromone component, Z9-14:Ald acts as a potent sex pheromone antagonist. researchgate.net This is crucial because many other species in the same habitat, including H. armigera, use Z11-16:Ald. The antagonistic nature of Z9-14:Ald for M. separata helps prevent males of this species from being cross-attracted to the pheromone plumes of other species like H. armigera or H. virescens. This function as an inhibitor of interspecific communication is vital for ensuring species-specific mating and preventing hybridization. researchgate.net

Table 3: Interspecific Roles of (Z)-9-tetradecenal

| Insect Species | Role of (Z)-9-tetradecenal | Function |

| Helicoverpa armigera | Minor Component (Agonist/Antagonist) | Modulates intraspecific attraction based on concentration |

| Heliothis virescens | Principal Pheromone Component | Primary attractant |

| Mythimna separata | Antagonist | Inhibits attraction, ensuring interspecific reproductive isolation |

| Spodoptera frugiperda | Identified in Pheromone Gland | Role in communication |

Molecular Mechanisms of Tetradec 9 Enal Perception

Olfactory Receptor Neuron Activation by Tetradec-9-enal

The perception of (Z)-9-tetradecenal begins at the peripheral olfactory organs, primarily the antennae in insects like moths. annualreviews.org The antennae are covered in specialized hair-like structures called sensilla, which house the dendrites of olfactory receptor neurons (ORNs). annualreviews.org Specific ORNs are narrowly tuned to detect particular chemical compounds.

In several moth species, including the tobacco budworm (Heliothis virescens) and the cotton bollworm (Helicoverpa armigera), distinct populations of ORNs have been identified that are specifically activated by (Z)-9-tetradecenal. nih.govfrontiersin.org These specialized neurons are typically housed within long trichoid sensilla. nih.govnih.gov For instance, in H. armigera, ORNs located in type B sensilla respond specifically to (Z)-9-tetradecenal, while those in type C sensilla respond to both (Z)-9-tetradecenal and another pheromone component, (Z)-9-hexadecenal. nih.govbiorxiv.org

Functional studies have successfully identified the specific olfactory receptors (ORs) responsible for detecting (Z)-9-tetradecenal. In Heliothis virescens, the receptor HvirOR6 has been shown to respond to this minor sex pheromone component. nih.gov In Helicoverpa armigera, multiple receptors, including HarmOR6, HarmOR14b, and HarmOR16, are tuned to (Z)-9-tetradecenal. frontiersin.orgnih.govresearchgate.net The activation of these specific receptors by the binding of (Z)-9-tetradecenal initiates a nerve impulse, or action potential, in the ORN, which then transmits this signal to the brain for processing. mdpi-res.com The specificity of these ORNs is remarkable; for example, a population of sensilla on H. virescens male antennae contains receptor neurons tuned exclusively to (Z)-9-tetradecenal, showing no response even to high concentrations of the closely related analog, (Z)-9-hexadecenal.

Ligand-Receptor Binding Dynamics

The interaction between an odorant molecule (the ligand) and its olfactory receptor is a dynamic process governed by principles of molecular recognition and binding kinetics. The mechanism of action for (Z)-9-tetradecenal involves its binding to specific ORs located on the dendritic membrane of the ORN.

As a hydrophobic molecule, (Z)-9-tetradecenal's journey to the receptor is facilitated by Pheromone-Binding Proteins (PBPs). nih.gov These abundant proteins are found in the aqueous sensillum lymph that bathes the ORN dendrites. nih.gov PBPs are thought to solubilize and transport the pheromone from the pore on the sensillum surface to the receptor. nih.gov This binding is a saturable process, with studies on similar pheromones showing dissociation constants (K_d) in the nanomolar to micromolar range, indicating a high binding affinity between the PBP and the pheromone. annualreviews.orgmdpi.com

Once the PBP-pheromone complex reaches the receptor, the pheromone is released to bind with the OR. This binding event is highly specific, akin to a lock-and-key mechanism, where the three-dimensional structure of the (Z)-9-tetradecenal molecule fits into a specific binding pocket on the receptor protein. nih.gov This interaction is primarily driven by non-covalent forces. The binding of the ligand induces a conformational change in the olfactory receptor protein, which is the critical step for initiating the signal transduction cascade. nih.gov The dynamics of this process, including the rates of association (k_on) and dissociation (k_off), determine the sensitivity and temporal resolution of the olfactory response. core.ac.uk While precise kinetic values for the this compound-OR interaction are not fully elucidated, the process is understood to be a rapid and reversible binding event that allows the system to be reset quickly for detecting subsequent stimuli.

Signal Transduction Pathways in Olfactory Systems

Upon the binding of (Z)-9-tetradecenal to its cognate olfactory receptor, a signal transduction cascade is initiated, converting the chemical event into an electrical signal. Insect olfactory receptors, such as those that detect (Z)-9-tetradecenal, are a unique class of proteins. They form a heteromeric complex, typically comprising a specific, ligand-binding OR (e.g., HarmOR16) and a highly conserved co-receptor known as Orco. nih.govbiorxiv.org

This OR-Orco complex functions as a ligand-gated ion channel. nih.gov The binding of (Z)-9-tetradecenal to the specific OR subunit induces a conformational change that opens the channel pore. nih.gov This allows for an influx of cations, such as sodium (Na+) and calcium (Ca2+), into the neuron. mdpi-res.com

In some olfactory systems, a secondary messenger pathway involving G-proteins can also be activated. biorxiv.org In this cascade, the activated receptor interacts with an olfactory-specific G-protein (G_olf). mdpi.com This G-protein then activates an enzyme, typically adenylate cyclase, which leads to an increase in the intracellular concentration of cyclic AMP (cAMP). mdpi.com The cAMP molecules then bind to and open separate cyclic nucleotide-gated (CNG) ion channels, further contributing to the cation influx. biorxiv.org The influx of positive ions depolarizes the ORN's membrane potential. This depolarization, if it reaches a certain threshold, triggers the firing of an action potential that travels along the neuron's axon to the antennal lobe of the insect's brain. mdpi-res.com

| Key Component | Function in Signal Transduction |

| (Z)-9-tetradecenal | The ligand that initiates the signaling cascade. |

| Pheromone-Binding Protein (PBP) | Solubilizes and transports the ligand to the receptor. nih.gov |

| Olfactory Receptor (OR) | Binds the ligand and undergoes a conformational change. nih.gov |

| Orco (Co-receptor) | Forms a functional ion channel complex with the OR. nih.gov |

| Ion Channel | Opens upon ligand binding, allowing cation influx. mdpi-res.com |

| G-protein (G_olf) | Can be activated by the receptor to initiate a second messenger cascade. mdpi.com |

| Adenylate Cyclase | Enzyme that produces the second messenger cAMP. mdpi.com |

| cAMP | Second messenger that opens cyclic nucleotide-gated ion channels. biorxiv.org |

This interactive table summarizes the key molecular players in the this compound signal transduction pathway.

Comparative Olfactory System Responses to this compound Isomers and Analogs

The specificity of an insect's olfactory system is crucial for distinguishing between the pheromones of its own species and those of others, a key aspect of reproductive isolation. This specificity is evident in the differential responses of ORNs to isomers and analogs of (Z)-9-tetradecenal.

Studies comparing the closely related moth species Helicoverpa armigera and Helicoverpa assulta reveal fascinating differences. Both species use a blend of pheromones, but in different ratios. In H. armigera, the receptor HarmOR14b is tuned to (Z)-9-tetradecenal. elifesciences.org However, its ortholog in H. assulta, HassOR14b, is tuned to a different compound, (Z)-9-hexadecenal. elifesciences.org Furthermore, while trace amounts of (Z)-9-tetradecenal act as a synergist, increasing the attractiveness of the primary pheromone blend to H. armigera males, it functions as a behavioral antagonist in H. assulta. elifesciences.orgresearchgate.net

The response can also be dose-dependent. In H. armigera, low concentrations (<0.3%) of (Z)-9-tetradecenal enhance male attraction, but higher concentrations (>1%) become inhibitory. researchgate.net This suggests the involvement of multiple receptor types with different affinities and downstream effects. Indeed, research indicates that HarmOR14b and HarmOR16, which are expressed in different sensilla, both respond to (Z)-9-tetradecenal and may mediate these opposing behavioral outcomes at different concentrations. researchgate.net

A comparison between Heliothis virescens and Heliothis subflexa also highlights this specificity. H. virescens possesses ORNs that are highly specific to (Z)-9-tetradecenal. In contrast, H. subflexa has ORNs tuned to (Z)-9-hexadecenal that also show a weaker, cross-reactive response to (Z)-9-tetradecenal.

| Compound | Species | Receptor/Neuron Type | Observed Response |

| (Z)-9-tetradecenal | Helicoverpa armigera | HarmOR14b, HarmOR16 | Specific activation; synergistic at low concentrations, antagonistic at high concentrations. elifesciences.orgresearchgate.net |

| (Z)-9-tetradecenal | Helicoverpa assulta | - | Behavioral antagonist. elifesciences.org |

| (Z)-9-tetradecenal | Heliothis virescens | HvirOR6 / Type B Sensilla | Specific activation. |

| (Z)-9-tetradecenal | Heliothis subflexa | Neuron tuned to Z-9-hexadecenal | Weak, cross-reactive activation. |

| (Z)-9-hexadecenal | Helicoverpa assulta | HassOR14b | Specific activation (major pheromone component). elifesciences.org |

| (Z)-9-hexadecenal | Heliothis virescens | Neuron tuned to Z-9-tetradecenal | No response. |

| (Z)-11-hexadecenal | Helicoverpa armigera | HarmOR13 | Specific activation (major pheromone component). researchgate.net |

This interactive table provides a comparative overview of olfactory responses to this compound and related analogs in different moth species.

Biosynthesis of Tetradec 9 Enal in Biological Systems

Enzymatic Pathways for Fatty Acid Desaturation and Reduction

The biosynthesis of unsaturated fatty acids and their derivatives, like Tetradec-9-enal, is governed by two principal classes of enzymes: fatty acid desaturases and fatty acid reductases.

Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds at specific positions within the acyl chain of a fatty acid. nih.govwikipedia.org The formation of this compound specifically requires a Δ9-desaturase. This enzyme catalyzes the removal of two hydrogen atoms from a fatty acid precursor, creating a double bond between the 9th and 10th carbon atoms (counting from the carboxyl end). wikipedia.orgyoutube.com The reaction is a highly controlled oxidative process that requires molecular oxygen and an electron transport chain, typically involving cofactors like NADPH and cytochrome b5. youtube.com The stereospecificity of the desaturase is critical, as it determines whether the resulting double bond is in the cis (Z) or trans (E) configuration, a key feature for the molecule's function as a pheromone.

Fatty Acid Acyl-CoA Reductases (FARs) and Oxidases: Once the correct unsaturated fatty acid precursor is synthesized, its carboxyl group (in the form of a thioester with Coenzyme A, acyl-CoA) must be modified to form an aldehyde. This is typically a two-step process. First, a fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to a fatty alcohol. Subsequently, an alcohol oxidase or dehydrogenase catalyzes the oxidation of the alcohol to the final aldehyde, this compound. The coordinated action of these enzymes ensures the efficient conversion of the fatty acid precursor into the active pheromone component. iastate.edu

| Enzyme Class | Function in this compound Biosynthesis | Substrate Example | Product Example |

| Δ9-Desaturase | Introduces a double bond at the C9-C10 position. | Myristoyl-CoA (14:CoA) | (Z)-9-Tetradecenoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the acyl-CoA group to an alcohol. | (Z)-9-Tetradecenoyl-CoA | (Z)-9-Tetradecenol |

| Alcohol Dehydrogenase/Oxidase | Oxidizes the alcohol to an aldehyde. | (Z)-9-Tetradecenol | (Z)-9-Tetradecenal |

Precursor Identification in Pheromone Biosynthesis

The biosynthetic pathway for moth sex pheromones, including this compound, typically begins with common saturated fatty acids produced by the organism's primary metabolism. iastate.edu Research on various moth species, such as Spodoptera exigua and Cadra cautella, has elucidated a common pathway where C16 and C18 fatty acids are the starting materials. iastate.edunih.gov

The primary precursor for many C14 pheromones is palmitic acid (16:0). The pathway involves a series of desaturation and chain-shortening steps:

Desaturation: Palmitic acid (as palmitoyl-CoA) is first desaturated, often by a Δ11-desaturase, to produce (Z)-11-hexadecenoic acid. nih.gov

Chain Shortening: This C16 unsaturated fatty acid then undergoes limited β-oxidation, a process that shortens the carbon chain by two carbons, to yield (Z)-9-tetradecenoic acid (a C14 fatty acid). iastate.edunih.gov

Final Modification: This molecule, (Z)-9-tetradecenoic acid, is the direct precursor to this compound. It is subsequently activated to its CoA ester, reduced to the corresponding alcohol, (Z)-9-tetradecenol, and finally oxidized to (Z)-9-tetradecenal. iastate.edu

This multi-step conversion from a common fatty acid like palmitic acid highlights the specialized enzymatic machinery that has evolved in these organisms to produce structurally precise signaling molecules. researchgate.net

Metabolic Engineering Approaches for Biotechnological Production

The high specificity and value of insect pheromones like this compound have driven interest in developing sustainable and cost-effective production methods as alternatives to complex chemical synthesis. herts.ac.uk Metabolic engineering, particularly using microbial hosts, offers a promising avenue for the biotechnological production of these compounds. nih.gov

Yeast, especially Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as robust platforms for producing fatty acid-derived molecules. nih.govnih.gov These organisms possess a well-characterized fatty acid metabolism that can be re-engineered to synthesize specific pheromone precursors. nih.govnih.gov

The core strategy involves introducing the necessary biosynthetic genes from insects or other organisms into the yeast host. researchgate.net To produce a precursor for this compound, the following modifications are typically required:

Introduction of Desaturases: Heterologous expression of specific fatty acid desaturases (e.g., a Δ9-desaturase) is necessary to introduce the double bond at the correct position in a C14 fatty acid chain. nih.gov

Introduction of Reductases and Oxidases: Genes encoding for fatty acyl-CoA reductases (FARs) and alcohol dehydrogenases/oxidases are introduced to convert the fatty acid precursor into the final aldehyde product. nih.gov

By co-expressing this enzymatic cascade, the yeast's metabolic flux can be redirected from its native fatty acid products towards the synthesis of the desired pheromone component. researchgate.net

Maximizing the yield of this compound precursors in yeast cell factories requires a multi-faceted optimization approach to overcome metabolic bottlenecks and competing pathways. nih.gov

Key strategies include:

Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as specific desaturases or reductases, can significantly improve product titers. This is often achieved by placing the corresponding genes under the control of strong, inducible promoters. mdpi.com

Downregulation of Competing Pathways: A significant portion of fatty acid precursors in yeast is channeled towards the synthesis of sterols (like ergosterol) and storage lipids. Downregulating key genes in these competing pathways, such as ERG9 which codes for squalene (B77637) synthase, can redirect metabolic flux towards the desired pheromone precursor. nih.govresearchgate.net

Compartmentalization: Targeting the biosynthetic enzymes to specific cellular compartments, such as the endoplasmic reticulum or peroxisomes, can increase local substrate concentrations and improve pathway efficiency. mdpi.com

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Acetyl-CoA & Malonyl-CoA Metabolism | Increase the availability of fundamental building blocks for fatty acid synthesis. |

| Enzyme Overexpression | Desaturases, Reductases | Overcome rate-limiting steps in the heterologous biosynthetic pathway. |

| Competing Pathway Downregulation | Sterol Biosynthesis (e.g., ERG9 gene) | Prevent diversion of fatty acid precursors to non-target molecules. |

| Subcellular Compartmentalization | Endoplasmic Reticulum, Peroxisomes | Enhance pathway efficiency by co-localizing enzymes and substrates. |

Through these advanced metabolic engineering strategies, yeast cell factories can be systematically optimized for the high-level production of valuable bioproducts like this compound.

Advanced Synthetic Methodologies for Tetradec 9 Enal

Strategies for Stereoselective Synthesis of (Z)-Tetradec-9-enal

Control of Double Bond Configuration

Achieving high Z-selectivity in the C9=C10 double bond is a central theme in the synthesis of (Z)-Tetradec-9-enal. Several catalytic and non-catalytic methods have been developed to this end.

Wittig Reaction : The Wittig reaction is a widely used and versatile method for creating carbon-carbon double bonds from carbonyl compounds. libretexts.org To favor the formation of the (Z)-alkene, unstabilized or semi-stabilized phosphorus ylides are typically employed under salt-free conditions. libretexts.orgedubirdie.com The reaction mechanism proceeds through a betaine (B1666868) intermediate, and with unstabilized ylides, the kinetic pathway leading to the cis (or Z) product is favored. libretexts.org The stereoselectivity can be fine-tuned by selecting the appropriate phosphonium (B103445) salt, base, and solvent. google.com

Alkyne Semi-Hydrogenation : A classic and reliable method for producing (Z)-alkenes is the partial hydrogenation of a corresponding alkyne. caltech.eduillinois.edu The synthesis of tetradec-9-yn-1-al or a protected precursor, followed by semi-hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), yields the (Z)-alkene with high stereoselectivity. caltech.edu This method is effective because the catalyst facilitates the syn-addition of hydrogen to the alkyne surface but is not active enough to reduce the resulting alkene to an alkane. illinois.edu

Olefin Metathesis : Modern synthetic chemistry has seen the rise of olefin metathesis as a powerful tool for alkene synthesis. google.comnih.gov Specifically, Z-selective cross-metathesis reactions catalyzed by molybdenum- or ruthenium-based complexes can be used to construct the (Z)-double bond. nih.govresearchgate.net These catalysts are designed with bulky ligands that sterically disfavor the formation of the more thermodynamically stable (E)-isomer, thus providing kinetic control to yield the (Z)-product with high selectivity, often exceeding 95%. nih.govresearchgate.net For instance, the cross-metathesis of two smaller terminal olefins can be employed to build the C14 backbone of Tetradec-9-enal. nih.gov

| Method | Key Reagents/Catalyst | Primary Advantage | Typical Z:E Selectivity |

|---|---|---|---|

| Wittig Reaction | Unstabilized Phosphorus Ylide, Aldehyde/Ketone | High reliability and functional group tolerance. libretexts.org | >95:5 uantwerpen.beunits.it |

| Alkyne Hydrogenation | H₂, Lindlar's Catalyst | Excellent stereoselectivity for Z-alkenes. caltech.edu | >98:2 |

| Z-Selective Metathesis | Mo- or Ru-based catalysts with bulky ligands. nih.govresearchgate.net | Direct formation from simpler alkenes in one step. nih.gov | Up to >98% Z-selectivity. nih.gov |

Challenges in Isomer Purity and Selectivity

A significant challenge in the synthesis of (Z)-Tetradec-9-enal is achieving the required isomeric purity. The presence of even minor amounts of the (E)-isomer can inhibit or drastically reduce the biological activity of the pheromone.

Isomer Separation : The (E) and (Z) isomers of this compound have very similar physical properties, which makes their separation by standard techniques like distillation challenging.

Achieving High Purity : While many synthetic methods are described as "Z-selective," achieving purities greater than 99% often requires careful optimization of reaction conditions and subsequent purification steps. Methods such as preparative high-performance liquid chromatography (HPLC) or chromatography on silver nitrate-impregnated silica (B1680970) gel are often necessary to remove trace amounts of the unwanted (E)-isomer.

Analytical Verification : The purity of the final product must be rigorously verified. This is typically accomplished using techniques like gas chromatography (GC) on specialized capillary columns and nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemical integrity. For pheromone applications, purity thresholds are often set above 95% to ensure reliable bioassay results.

Chemical Reaction Pathways for Aldehyde Formation

The final step in the synthesis of this compound is the introduction of the aldehyde functional group. The method chosen must be mild enough to avoid isomerization of the pre-existing (Z)-double bond or over-oxidation to a carboxylic acid.

Reduction of Carboxylic Acid Derivatives

The reduction of carboxylic acids or their derivatives is a common route to aldehydes. Direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are generally more reactive to reducing agents than acids, leading to over-reduction to the primary alcohol. libretexts.org Therefore, a two-step approach is typically used where the carboxylic acid is first converted into a more reactive derivative.

From Acyl Chlorides : The carboxylic acid, (Z)-tetradec-9-enoic acid, can be converted to its acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride can then be selectively reduced to the aldehyde using a poisoned catalyst, such as in the Rosenmund reduction (H₂, Pd/BaSO₄). libretexts.org

From Esters : Esters can be reduced to aldehydes using specific metal hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. units.it The reaction proceeds through a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

From Other Derivatives : Carboxylic acids can be converted into other activated intermediates, such as N-acylbenzotriazoles, which can then be reduced to alcohols using sodium borohydride (B1222165) under mild conditions. researchgate.net Careful control of this process can potentially yield the aldehyde.

Wittig Reaction Applications in this compound Synthesis

Reacting an aldehyde fragment with a phosphorus ylide that contains the rest of the carbon chain.

Reacting a ketone fragment with a smaller ylide.

For this compound, a common strategy involves the Wittig reaction between a C9-aldehyde (nonanal) and the ylide derived from a 5-carbon phosphonium salt, or a C5-aldehyde (pentanal) and a C9-phosphonium salt ylide. To obtain the final aldehyde product, one of the starting materials must contain a protected aldehyde group (as an acetal). After the Wittig reaction forms the C=C bond, the protecting group is removed in a final hydrolysis step to reveal the aldehyde. uantwerpen.beunits.it

| Reactant 1 (Carbonyl) | Reactant 2 (Ylide Precursor) | Key Step | Final Step |

|---|---|---|---|

| 9-(Tetrahydropyranyloxy)nonanal | Pentyltriphenylphosphonium bromide | Wittig reaction | Deprotection and oxidation of alcohol |

| Octanal | (6-Oxohexyl)triphenylphosphonium bromide | Wittig reaction | Product is the target aldehyde |

| 1,1-Dimethoxynonan-2-one | Butyltriphenylphosphonium bromide | Wittig reaction | Acetal hydrolysis |

Hydroformylation Approaches

Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a double bond. mt.comwikipedia.org The reaction uses synthesis gas (a mixture of CO and H₂) and a transition metal catalyst, typically based on rhodium or cobalt. mt.comslideshare.net

To synthesize this compound, one could theoretically start with tridec-8-ene (B8493886) or tridec-9-ene. However, this approach faces significant challenges:

Regioselectivity : For an internal alkene, the formyl group can add to either carbon of the double bond, leading to a mixture of regioisomeric aldehydes. mt.com Achieving high selectivity for the terminal aldehyde (to form this compound from tridec-9-ene) requires sophisticated catalyst systems that can overcome the electronic and steric factors that normally favor the formation of a mixture of linear and branched products. mt.com

Stereochemistry : The hydroformylation process does not typically create a double bond, so the stereochemistry of the starting alkene must already be established. The reaction conditions, which can involve elevated temperatures, must be mild enough to prevent isomerization of the (Z)-double bond.

While hydroformylation is a cornerstone for producing bulk aldehydes from terminal alkenes, its application for the highly selective synthesis of a specific internal alkene-aldehyde like (Z)-Tetradec-9-enal is less common and would require specialized catalytic solutions. evitachem.com

Analytical Research Methodologies for Tetradec 9 Enal Studies

Advanced Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) is a cornerstone for the analysis of (Z)-9-Tetradecenal, a volatile compound. Coupled with a mass spectrometer (MS), GC-MS is a powerful tool for both identification and quantification.

Key Chromatographic Parameters:

Column: A non-polar column, such as a DB-5MS (30 m × 0.25 mm), is often employed for the separation of this aldehyde.

Oven Program: A typical temperature program might start at 50°C for 2 minutes, then ramp up at a rate of 10°C per minute to 280°C, holding for 5 minutes.

Identification: The retention index is a key parameter for identification. For (Z)-9-Tetradecenal, a retention index of 1689 on a DB-5MS column has been reported.

For quantification, especially in complex mixtures like gland extracts or environmental samples, methods like gas chromatography with electroantennographic detection (GC-EAD) are invaluable. researchgate.net This technique combines the separation power of GC with the sensitivity of an insect's antenna as a detector, allowing for the specific identification of biologically active compounds. researchgate.net Quantification can also be achieved using GC-MS with selective ion monitoring (SIM), which enhances sensitivity and selectivity for the target analyte. High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for less volatile derivatives or when analyzing reaction mixtures.

To ensure the accuracy of quantitative results, the validation of analytical procedures is essential. This involves assessing parameters such as linearity, accuracy, and precision. europa.eu For instance, accuracy can be determined by analyzing synthetic mixtures with known concentrations of (Z)-9-Tetradecenal. europa.eu

Spectroscopic Characterization in Complex Biological Matrices

The definitive identification of (Z)-9-Tetradecenal, especially when isolated from complex biological samples, requires spectroscopic analysis. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used. outsourcedpharma.com

Mass Spectrometry (MS): In GC-MS analysis, the mass spectrum of (Z)-9-Tetradecenal shows a characteristic molecular ion peak (M⁺) at m/z 210. The fragmentation pattern is also crucial for structural confirmation, with a prominent base peak often observed at m/z 55.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. For (Z)-9-Tetradecenal, the following ¹H NMR chemical shifts (in CDCl₃ at 400 MHz) are characteristic:

δ 9.75 (t, J = 1.8 Hz, 1H, CHO)

δ 5.35–5.29 (m, 2H, CH=CH)

δ 2.41 (dt, J = 7.2 Hz, 2H, CH₂CHO)

These spectroscopic techniques, when used in conjunction, provide unambiguous identification of (Z)-9-Tetradecenal. outsourcedpharma.com

Bioassay Techniques for Behavioral Efficacy Assessment

To understand the behavioral role of (Z)-9-Tetradecenal, various bioassays are employed to measure its effect on insect behavior. These assays are critical for determining its function as a pheromone or attractant. psu.edu

Y-tube Olfactometer Assays

The Y-tube olfactometer is a common laboratory apparatus used to assess the short-range attractiveness of volatile compounds to insects. olfacts.nlmicrobe-investigations.com It consists of a Y-shaped tube where an insect is introduced at the base and can choose to move towards one of two arms, each carrying a different odor stream (e.g., a test compound versus a control). olfacts.nlmicrobe-investigations.com

Studies have shown that the addition of (Z)-9-Tetradecenal to synthetic pheromone blends can significantly increase the attractiveness to male moths in Y-tube olfactometer assays, demonstrating its importance in mating behavior. researchgate.net For example, in Helicoverpa armigera, (Z)-9-Tetradecenal, along with other compounds, increased male attraction when added to a standard blend. researchgate.net

Wind Tunnel Bioassays

Wind tunnels provide a more realistic environment for studying insect flight behavior in response to an odor plume. psu.edu These tunnels allow researchers to observe and quantify behaviors such as upwind flight, casting, and source location. psu.edunih.gov

Wind tunnel bioassays have been instrumental in elucidating the role of (Z)-9-Tetradecenal in the pheromone blends of various moth species. For instance, in Helicoverpa armigera, while trace amounts of (Z)-9-Tetradecenal increased male attraction in wind tunnel studies, higher concentrations acted as an inhibitor. The design of the wind tunnel, including its dimensions and airflow, is crucial for obtaining reliable results. nih.gov

Electrophysiological Detection (e.g., Electroantennography)

EAG has been widely used in the study of (Z)-9-Tetradecenal. When coupled with gas chromatography (GC-EAD), it allows for the identification of specific components in a complex mixture, such as a female gland extract, that elicit an antennal response. psu.edu For example, in the identification of the sex pheromone of Cameraria ohridella, GC-EAD was a key technique used to pinpoint the active compound. psu.edu EAG profiles can also be constructed by testing a range of related compounds to determine the antenna's sensitivity and specificity. psu.edu

Field Efficacy Trials and Environmental Monitoring Methodologies

The ultimate test of a pheromone's effectiveness for pest management is its performance in the field. Field efficacy trials are designed to evaluate the attractiveness of synthetic pheromone lures in real-world conditions.

Traps baited with synthetic blends containing (Z)-9-Tetradecenal have been shown to significantly increase the capture of male moths compared to control traps. In field trapping tests with Helicoverpa armigera, the addition of (Z)-9-Tetradecenal to the standard pheromone blend doubled the trap catch. researchgate.net These trials are essential for optimizing lure formulations and for developing effective pest monitoring and control strategies. researchgate.net

Environmental monitoring methodologies for semiochemicals like (Z)-9-Tetradecenal are still an evolving area. However, the analytical techniques used for quantification in biological samples, such as GC-MS, can be adapted for environmental matrices like air and soil. Adsorption onto cartridges followed by solvent desorption and analysis by GC-MS is a common approach for monitoring volatile organic compounds in the environment. nih.gov

Data Tables

Table 1: Chromatographic and Spectroscopic Data for (Z)-9-Tetradecenal

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O | |

| Molecular Weight | 210.36 g/mol | |

| GC Retention Index (DB-5MS) | 1689 | |

| MS Molecular Ion (M⁺) | m/z 210 | |

| MS Base Peak | m/z 55 | |

| ¹H NMR (CHO) | δ 9.75 (t, J = 1.8 Hz) | |

| ¹H NMR (CH=CH) | δ 5.35–5.29 (m) | |

| ¹H NMR (CH₂CHO) | δ 2.41 (dt, J = 7.2 Hz) |

Table 2: Bioassay Results for (Z)-9-Tetradecenal in Helicoverpa armigera

| Bioassay Type | Observation | Reference(s) |

| Y-tube Olfactometer | Increased male attractiveness when added to a standard blend. | researchgate.net |

| Wind Tunnel | Increased male attraction at low concentrations (<0.3%), inhibitory at higher concentrations (>1%). | researchgate.net |

| Field Trapping | Doubled trap catch when added to the standard blend. | researchgate.net |

Applications of Tetradec 9 Enal in Sustainable Pest Management

Mating Disruption Strategies

Mating disruption is a proactive pest control technique that permeates the atmosphere with a synthetic version of a female insect's sex pheromone. wisc.edu This high concentration of pheromone makes it difficult for males to locate calling females, thereby disrupting the natural mating cycle and suppressing population growth. wisc.eduresearchgate.net (Z)-9-tetradecenal and its derivatives have been investigated for their potential in these strategies.

A significant challenge in using aldehydes like Tetradec-9-enal in the field is their chemical instability; they are prone to oxidation and degradation. researchgate.net To be effective for mating disruption, the pheromone must be released at a controlled rate over an extended period. This has driven the development of various sustained-release formulations.

Researchers have explored different delivery systems to protect the pheromone and control its release. These include polymer-based dispensers, such as polyvinyl chloride (PVC) formulations, and microencapsulation techniques. medwinpublishers.comgoogle.com For instance, a nanocapsule gel formulation developed for the sex pheromone of the carob moth, Ectomyelois ceratoniae, which includes a tetradecenal component, demonstrated superior performance over unformulated pheromones. researchgate.net This formulation provided consistent attraction for up to four weeks in the field, a significant improvement over other methods. researchgate.net Optimizing the release rate from dispensers is a critical step for successful mating disruption programs. mdpi.com

Table 2: Longevity of Different Pheromone Formulations for Ectomyelois ceratoniae

| Formulation Type | Effective Attraction Period | Key Finding |

|---|---|---|

| Unformulated Pheromone | < 3 weeks | Prone to rapid degradation and loss of efficacy. researchgate.net |

| Nanocapsule Gel Formulation | Up to 4 weeks | Microencapsulation protects the unstable pheromone and ensures sustained release, improving field longevity. researchgate.net |

The primary goal of mating disruption is to reduce the frequency of successful mating, leading to a decrease in fertile eggs and a subsequent decline in the pest population. Research has shown that permeating an environment with pheromones can significantly reduce male captures in traps, which serves as an indicator of mating disruption. For the olive pyralid moth, Euzophera pinguis, the use of dispensers releasing a blend containing a tetradecadienol derivative resulted in a greater than 95% reduction in male moth captures in pheromone traps. researchgate.net

This disruption of mate-finding directly translates to lower infestation levels. In the same study on the olive pyralid moth, the significant reduction in male activity was accompanied by a 35-40% decrease in oviposition and infestation in the treated plots. researchgate.net A patent described the use of a derivative, (Z)-9-tetradecen-1-ol formate, which achieved over 90% disruption of mating in Heliothis zea and Heliothis virescens, effectively reducing pest populations in agricultural settings. By preventing a large portion of the male population from finding mates, mating disruption acts as a powerful tool for population suppression over time. nih.gov

Integrated Pest Management (IPM) Program Integration

Integrated Pest Management (IPM) is a holistic approach to crop protection that combines multiple control strategies—including biological, cultural, physical, and chemical methods—to manage pests in an economically and environmentally sustainable way. fao.orgnih.gov Pheromones, including this compound, are a key component of many IPM programs because they offer species-specific, non-toxic control options. nih.govtrece.com

Within an IPM framework, pheromone traps baited with lures containing this compound are used for monitoring pest populations. medwinpublishers.comcabidigitallibrary.org The data from these traps help growers make informed decisions about the timing and necessity of other control interventions, ensuring that pesticides are used only when pest populations reach a level that could cause economic damage. medwinpublishers.comfao.org

Furthermore, mating disruption strategies utilizing this compound can serve as a primary method of control, significantly reducing the reliance on conventional insecticides. researchgate.netnih.gov This integration preserves populations of beneficial insects (natural enemies of pests) and reduces the environmental impact of agriculture. nih.gov The successful use of pheromones in IPM programs for pests like the Indian meal moth and various fruit moths demonstrates the value of this technology in creating more sustainable and effective pest control systems. trece.com

Environmental Fate and Ecological Interactions of Tetradec 9 Enal Excluding Toxicity/safety

Degradation Pathways in Natural Environments

As a relatively volatile and reactive organic molecule, Tetradec-9-enal is susceptible to degradation in the environment through several pathways. The primary mechanisms are photochemical reactions and biological degradation.

Photodegradation: Exposure to sunlight is a major factor in the degradation of unsaturated aldehydes used as pheromones. researchgate.net The double bond and the aldehyde functional group in the this compound molecule are susceptible to photochemical oxidation and isomerization. researchgate.netdntb.gov.ua Studies on similar conjugated triene pheromones have noted that decomposition via oxidation and photodegradation can be significant under field conditions, reducing the efficacy of synthetic lures. researchgate.net Research on the degradation products of related pheromone components of the tobacco budworm, such as (Z)-11-hexadecenal, confirms that (Z)-9-tetradecenal can be a degradation product itself, highlighting the complex chemical transformations that occur in the environment. dntb.gov.ua The atmosphere contains oxidants like ozone and various radicals that can react with aldehydes, contributing to what is known as photochemical smog and leading to the breakdown of these compounds. mdpi.comepa.govresearchgate.net

Biodegradation: Microorganisms in soil and water can play a role in the breakdown of aldehydes. researchgate.netoecd.org The general biodegradability of aldehydes is recognized, and specific enzymes are known to metabolize them. researchgate.net Long-chain aldehydes can be oxidized to their corresponding fatty acids by enzymes such as fatty aldehyde dehydrogenase. wikipedia.org This biological oxidation represents a key pathway for detoxification and metabolism in various organisms and likely contributes to the environmental breakdown of this compound in soil and water matrices. While specific studies on the microbial degradation of this compound are limited, data on similar C6-C14 alpha-olefins show they are readily degraded in soil and water. oecd.org

Hydrolysis: The aldehyde group can theoretically undergo hydrolysis, though this is often a slower process compared to photodegradation and biodegradation for long-chain aldehydes in typical environmental pH ranges. rsc.orgfigshare.com The low water solubility of long-chain aldehydes also limits the rate of aqueous hydrolysis. oecd.org

Table 1: Summary of Degradation Pathways for this compound

| Degradation Pathway | Description | Key Factors |

|---|---|---|

| Photodegradation | Breakdown initiated by the absorption of light energy, leading to oxidation or isomerization. researchgate.netdntb.gov.ua | Sunlight intensity, presence of atmospheric oxidants (e.g., ozone). mdpi.com |

| Biodegradation | Microbial breakdown, primarily through oxidation of the aldehyde group to a carboxylic acid. researchgate.netwikipedia.org | Soil/water microbial activity, presence of specific enzymes (e.g., aldehyde dehydrogenases). wikipedia.org |

| Hydrolysis | Reaction with water. rsc.orgfigshare.com | pH, water availability; generally a minor pathway due to low water solubility. oecd.org |

Non-Target Organism Interactions (Excluding Ecotoxicity)

While this compound's primary role is as a pheromone for specific moth species, it can also act as a kairomone, an interspecific chemical signal that benefits the receiver. mdpi.comusda.gov This is a critical ecological interaction, as natural enemies of the pheromone-releasing pest can eavesdrop on these chemical signals to locate their hosts or prey.

Research has demonstrated that predators and parasitoids are often attracted to the sex pheromones of their herbivorous insect prey. frontiersin.orgnih.gov For instance, a blend of aldehydes that included the related compound (Z)-9-hexadecenal was found to increase parasitism rates by the parasitoid wasp Trichogramma. usda.gov This suggests that parasitoids use these chemical cues to find host eggs more efficiently.

Similarly, studies on the predator Harmonia axyridis (the harlequin ladybeetle) have shown electrophysiological and behavioral responses to (Z)-9-tetradecenyl acetate (B1210297), the acetate analogue of this compound and a major pheromone component of the fall armyworm (Spodoptera frugiperda). frontiersin.orgnih.gov The predator was significantly attracted to the pheromone component, indicating that these compounds help natural enemies to locate areas with high prey density. frontiersin.org This kairomonal effect can enhance the effectiveness of biological control in integrated pest management (IPM) programs. mdpi.com

Table 2: Examples of Kairomonal Effects of Tetradecenal and Related Compounds

| Compound(s) | Non-Target Organism | Type of Interaction | Reference |

|---|---|---|---|

| Aldehyde blend including (Z)-9-hexadecenal | Trichogramma spp. (Parasitoid Wasp) | Attraction and increased parasitism rates. | usda.gov |

| (Z)-9-tetradecenyl acetate | Harmonia axyridis (Predatory Ladybeetle) | Electrophysiological and behavioral attraction. | frontiersin.orgnih.gov |

Persistence and Dispersal in Terrestrial and Aerial Environments

The effectiveness of this compound as an airborne chemical signal is determined by its persistence and dispersal characteristics, which are governed by its physicochemical properties, particularly its volatility. frontiersin.org

Dispersal: As a C14 aldehyde, this compound is sufficiently volatile to disperse in the air, forming a pheromone plume that male moths can detect from a distance. oup.com Its volatility is higher than that of longer-chain pheromone components, such as C16 aldehydes. This was demonstrated in a study on the moth Tyta luctuosa, which uses both (Z)-9-tetradecenal (Z9-14:ALD) and (Z)-11-hexadecenal (Z11-16:ALD) as pheromone components. While the gland extract contained a 1:3 ratio of Z9-14:ALD to Z11-16:ALD, the airborne emissions had a reversed ratio of approximately 2:1. oup.com This is attributed to the higher volatility of the shorter-chain Z9-14:ALD, causing it to be released into the air at a higher relative rate. oup.com The average emission rate for Z9-14:ALD from a single female moth was measured at 94 ng/hour. oup.com

Persistence: The persistence of this compound in the environment is generally low due to the degradation pathways discussed previously. In the atmosphere, its lifetime is limited by rapid photochemical reactions. epa.govoecd.org When deposited on surfaces like soil or vegetation, its persistence is influenced by several factors. The organic matter content of soil is a primary factor in the sorption of nonionic organic chemicals; higher organic matter can increase adsorption and reduce the availability of the compound for degradation or volatilization. epa.gov However, the compound's volatility means it is likely to re-enter the atmosphere from soil and plant surfaces, especially at higher temperatures. epa.gov Long-term studies on other organic pesticides in soil show that while degradation is the main fate, small amounts can persist and form non-extractable residues over many years, though this is less likely for a volatile compound like this compound compared to more stable pesticides. nih.gov

Table 3: Physicochemical Properties Influencing Environmental Fate

| Property | Influence on Fate | Finding | Reference |

|---|---|---|---|

| Volatility | Governs dispersal in air and release from surfaces. | Higher volatility than C16 aldehydes, leading to a higher proportion in airborne emissions compared to gland content. | oup.com |

| Reactivity | Limits persistence through chemical degradation. | The aldehyde and double bond are sites for photochemical oxidation. | researchgate.netdntb.gov.ua |

| Soil Sorption | Affects persistence and mobility in soil. | Adsorption is primarily influenced by soil organic matter content. | epa.gov |

| Water Solubility | Influences leaching and aqueous degradation. | As a long-chain aldehyde, it has low water solubility, limiting leaching and hydrolysis. | oecd.org |

Future Research Directions and Translational Opportunities

Exploration of Novel Tetradec-9-enal Derivatives and Analogs

The synthesis and evaluation of new derivatives and analogs of (Z)-tetradec-9-enal represent a promising avenue for future research. The goal is to create compounds with enhanced or modified biological activity that could serve as more effective pheromone mimics or as antagonists to disrupt insect mating.

Researchers are exploring various synthetic pathways to create these novel molecules. For instance, modifications to the carbon chain length, the position and geometry of the double bond, and the aldehyde functional group can all influence the compound's interaction with insect olfactory receptors. nih.gov The synthesis of α,β-unsaturated aldehydes, for example, has been investigated to assess their potential as substrates for bacterial luciferases, which could have applications in biosensors and other biotechnologies. nih.govresearchgate.net

Recent work has focused on creating carbocyclic analogues of related natural products, which have shown significant biological activity. mdpi.com Additionally, the development of stereoselective synthesis methods is crucial, as the specific stereochemistry of a molecule is often critical for its biological function. acs.org The table below summarizes some examples of synthesized analogs and their potential applications.

| Analog/Derivative | Potential Application | Key Research Finding |

| (E)-tetradec-2-enal | Substrate for bacterial luciferase | Shows significant bioluminescence activity, with longer chain lengths correlating to higher activity. nih.govresearchgate.net |

| Carbocyclic analogues | Cytotoxic and enzyme inhibitory agents | Some analogues exhibit potent inhibitory activity against sphingosine (B13886) kinases. mdpi.com |

| Nakinadine A stereoisomers | Elucidation of natural product structure | Asymmetric synthesis helped determine the absolute configuration of the natural product. acs.org |

These explorations into novel derivatives are not only aimed at developing new pest control agents but also at providing tools to probe the specificities of insect olfactory systems.

Genomic and Proteomic Studies of Olfactory Receptor Evolution

The evolution of olfactory receptors (ORs) in insects is a dynamic field of study that provides a foundation for understanding how species-specific responses to pheromones like (Z)-tetradec-9-enal arise. mdpi.com The insect olfactory system is remarkably diverse, with large families of receptor proteins enabling the detection of a vast array of chemical cues. frontiersin.org

Genomic and proteomic approaches are crucial for unraveling the evolutionary history of these receptors. Studies have shown that the OR gene family in insects has undergone rapid evolution, with frequent gene gain and loss events. mdpi.com This evolutionary plasticity is thought to be linked to host specificity and social behavior in insects. mdpi.com

Key findings in this area include:

The identification of hundreds of OR genes in various insect species, with the number varying significantly between them. mdpi.com

The discovery that the complex olfactory system of modern insects likely evolved after they developed the ability to fly, rather than as an initial adaptation to terrestrial life. mpg.de

The understanding that ORs often exhibit high rates of evolution and lineage-specific expansions, driven by mechanisms like tandem gene duplication. frontiersin.org

Future research will likely focus on sequencing the genomes of more basal insect orders to better understand the origins and diversification of OR gene families. slu.se Furthermore, identifying the specific ORs that bind to (Z)-tetradec-9-enal in different species will provide valuable insights into the molecular basis of pheromone perception and its evolution.

Advanced Delivery Systems for Pheromone Applications

For (Z)-tetradec-9-enal to be effectively used in pest management strategies like mating disruption, the development of advanced delivery systems is paramount. nih.gov These systems aim to release the pheromone in a controlled and sustained manner, maximizing its efficacy while minimizing environmental impact and application costs.

Current research is moving beyond traditional passive dispensers, such as polymer spirals and tubes, towards more sophisticated technologies. imarcgroup.combioticapublications.com These include:

Aerosol Delivery Systems: These devices can be programmed to release pheromones at specific times, coinciding with the activity periods of the target pest. nih.gov They offer the advantages of reduced labor costs for application and better protection of the pheromone from environmental degradation. nih.gov

Microencapsulation and Nanotechnology: These technologies involve enclosing the pheromone in microscopic capsules, which can be made from biodegradable polymers. imarcgroup.comresearchgate.net This approach allows for a slow and controlled release of the pheromone over an extended period. imarcgroup.com

"Smart" Delivery Systems: The future of pheromone delivery may lie in "smart" systems that can respond to environmental cues or be controlled remotely, allowing for highly precise and adaptive pest management. mbimph.com

The table below highlights some of the key features of different pheromone delivery systems.

| Delivery System | Key Features | Advantages | Challenges |

| Passive Dispensers | Simple diffusion-based release; often polymer-based. bioticapublications.com | Easy to apply. bioticapublications.com | Inconsistent release rates; can be costly. bioticapublications.com |

| Aerosol Devices | Programmable release; lower density application. nih.gov | Timed release; better pheromone protection. nih.gov | Mode of action not fully understood. nih.gov |

| Micro/Nano-encapsulation | Controlled, slow release from capsules. imarcgroup.comresearchgate.net | Improved stability and longevity. imarcgroup.com | Formulation development and cost. |

Continued innovation in this area is essential for the widespread adoption and success of pheromone-based pest control.

Computational Modeling of this compound Interactions and Dynamics

Computational modeling has become an indispensable tool in the study of molecular interactions, including those between pheromones like (Z)-tetradec-9-enal and their olfactory receptors. nih.gov These in silico approaches provide valuable insights that can guide experimental research and accelerate the discovery of new biologically active compounds.

Key computational techniques used in this field include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand (e.g., (Z)-tetradec-9-enal) to a receptor protein. researchgate.netnih.gov It can be used to screen large libraries of virtual compounds to identify potential new agonists or antagonists. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, revealing information about its stability and the key interactions that maintain the bound state. researchgate.netnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular receptor. nih.gov This information can then be used to design new molecules with improved activity.

Recent studies have utilized these methods to model the binding of various odorants to olfactory receptors, providing a molecular basis for their potency and specificity. nih.gov For example, a recent study used a generative adversarial network (GAN), a type of machine learning, to design novel pheromone analogs with high predicted binding affinities. biorxiv.org

The integration of computational modeling with experimental validation offers a powerful strategy for understanding the intricate world of chemical communication and for developing the next generation of pheromone-based technologies.

Q & A

Q. What are the established synthetic protocols for Tetradec-9-enal, and how can researchers ensure reproducibility?

Classification : Basic this compound synthesis typically involves multi-step organic reactions, such as oxidation of tetradec-9-enol or cross-metathesis of unsaturated aldehydes. To ensure reproducibility, document reaction conditions (temperature, catalysts, solvents), purification methods (distillation, chromatography), and validate product purity using GC-MS or NMR. Peer validation via replication studies and adherence to standardized protocols (e.g., IUPAC guidelines) are critical. Cross-referencing synthetic procedures from primary literature and maintaining detailed lab notebooks enhance transparency .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Classification : Basic Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are preferred for structural elucidation and quantification. For trace analysis in biological or environmental samples, solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity. Validate methods using internal standards (e.g., deuterated analogs) and calibration curves. Ensure instrument parameters (e.g., column type, ionization mode) align with published protocols to minimize variability .

Q. How do researchers address contradictions in reported physicochemical properties of this compound?

Classification : Basic Discrepancies in properties like boiling point or solubility often arise from differences in experimental conditions or purity levels. Conduct systematic reviews of existing data, noting variables such as measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample preparation. Replicate experiments under controlled conditions and apply statistical tests (e.g., ANOVA) to identify outliers. Transparent reporting of methodologies in publications is essential for resolving contradictions .

Q. What are the key stability challenges for this compound in long-term storage?

Classification : Basic this compound is prone to oxidation and polymerization due to its unsaturated aldehyde structure. Store under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) in amber vials to prevent light-induced degradation. Periodically assess stability via HPLC or FTIR. Add stabilizers like BHT (butylated hydroxytoluene) cautiously, ensuring they do not interfere with downstream applications .

Advanced Research Questions

Q. How can experimental designs be optimized to study this compound's role in insect pheromone systems?

Classification : Advanced Use electrophysiological assays (e.g., electroantennography) to measure receptor neuron responses in target species. Pair with behavioral assays (wind tunnels, field traps) to correlate chemical structure with activity. Employ dose-response curves and statistical models (e.g., logistic regression) to determine EC50 values. Control for environmental variables (humidity, temperature) and validate findings against known pheromone analogs .

Q. What methodologies are effective for resolving stereochemical effects in this compound's bioactivity?

Classification : Advanced Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution. Test isomers in bioassays to compare activity profiles. Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm stereochemistry. Molecular docking simulations can predict binding affinities to olfactory receptors, guiding hypothesis-driven experiments .

Q. How should researchers design kinetic studies to investigate this compound's degradation in environmental systems?

Classification : Advanced Simulate environmental conditions (e.g., aqueous oxidation, UV exposure) in controlled reactors. Monitor degradation products via LC-MS/MS and apply kinetic models (e.g., pseudo-first-order) to estimate half-lives. Incorporate isotopic labeling (e.g., ¹⁴C-Tetradec-9-enal) to track transformation pathways. Validate models using field samples and multivariate analysis .

Q. What computational approaches are suitable for modeling this compound's interactions with biological targets?

Classification : Advanced Perform molecular dynamics (MD) simulations to study ligand-receptor interactions over time. Use density functional theory (DFT) to calculate electronic properties influencing binding. Validate predictions with in vitro assays (e.g., surface plasmon resonance). Cross-reference results with cheminformatics databases (e.g., PubChem) to identify structural analogs for comparative analysis .

Q. How can researchers mitigate matrix interference when analyzing this compound in biological tissues?

Classification : Advanced Develop matrix-matched calibration standards using tissue homogenates from control organisms. Apply cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) or liquid-liquid extraction. Use high-resolution mass spectrometry (HRMS) to distinguish this compound from isobaric compounds. Report recovery rates and limits of detection (LOD) to validate method robustness .

Q. What strategies are recommended for integrating this compound research into interdisciplinary studies (e.g., ecology, biochemistry)?

Classification : Advanced Formulate hypotheses that bridge chemical ecology and biochemistry, such as studying its role in predator-prey interactions. Collaborate with field biologists for sample collection and ecologists for ecological modeling. Use systems biology tools (e.g., metabolomics workflows) to map biochemical pathways. Publish in interdisciplinary journals and adhere to FAIR data principles to enhance reproducibility .

Methodological Considerations

- Data Analysis : Predefine analysis plans with statistical methods (e.g., multivariate regression, PCA) and sensitivity tests to address outliers .

- Literature Reviews : Use databases like SciFinder and Reaxys to identify knowledge gaps. Differentiate primary sources (e.g., experimental papers) from reviews to avoid citation bias .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Follow journal-specific guidelines for data availability and author contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products